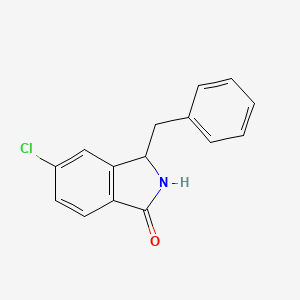
3-Benzyl-5-chloro-2,3-dihydro-isoindol-1-one
Cat. No. B8404833
M. Wt: 257.71 g/mol
InChI Key: ZNIUWWXEHPHNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133158B2
Procedure details


Under N2 protection, triethylsilane (23 g, 200 mmol) and TFA (10 mL) were added successively to a mixture of 3-benzyl-5-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one and 3-benzyl-6-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one (5.47 g, 20 mmol). After stirring at room temperature for 2 hours, the reaction mixture was concentrated under reduced pressure. The residue was treated with a satd. aq. NaHCO3 solution (30 mL) and extracted with DCM (2×30 mL). The combined organic layers were washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude mixture of products. The desired regioisomer, 3-benzyl-5-chloro-2,3-dihydro-isoindol-1-one was obtained by prep-HPLC separation as a white solid (1.03 g, 20%). MS: 258.1 (M+H+).

Name
3-benzyl-5-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-benzyl-6-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
5.47 g
Type
reactant
Reaction Step One



Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
C([SiH](CC)CC)C.[CH2:8]([C:15]1(O)[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([Cl:24])[CH:22]=2)[C:17](=[O:25])[NH:16]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(C1(O)C2C(=CC(Cl)=CC=2)C(=O)N1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[CH2:8]([CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([Cl:24])[CH:22]=2)[C:17](=[O:25])[NH:16]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
|
Name
|
3-benzyl-5-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1(NC(C2=CC=C(C=C12)Cl)=O)O
|
|
Name
|
3-benzyl-6-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
|
|
Quantity
|
5.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1(NC(C2=CC(=CC=C12)Cl)=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with a satd
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aq. NaHCO3 solution (30 mL) and extracted with DCM (2×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over anhy
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Na2SO4, filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixture of products
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1NC(C2=CC=C(C=C12)Cl)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.03 g | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
